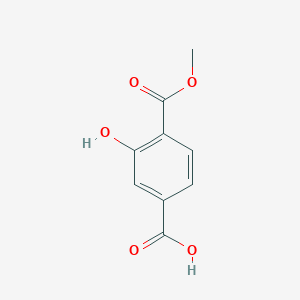

3-Hydroxy-4-(methoxycarbonyl)benzoic acid

CAS No.:

Cat. No.: VC13503956

Molecular Formula: C9H8O5

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8O5 |

|---|---|

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | 3-hydroxy-4-methoxycarbonylbenzoic acid |

| Standard InChI | InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,10H,1H3,(H,11,12) |

| Standard InChI Key | LOLSZOJSPKLHGO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)O)O |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

3-Hydroxy-4-(methoxycarbonyl)benzoic acid belongs to the class of substituted benzoic acids, distinguished by a hydroxyl group at the third position and a methoxycarbonyl group at the fourth position on the aromatic ring. Its IUPAC name, 3-hydroxy-4-methoxycarbonylbenzoic acid, reflects this substitution pattern. The compound’s canonical SMILES representation, COC(=O)C1=C(C=C(C=C1)C(=O)O)O , provides a precise depiction of its atomic connectivity.

Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 808123-00-4 |

| Purity (Commercial) | ≥95% |

| Synonyms | SCHEMBL1483249, ZINC95883723 |

The compound’s structure enables participation in hydrogen bonding (via hydroxyl and carboxylic acid groups) and ester-based reactivity (via the methoxycarbonyl group). These features are critical for its interactions in biological systems and synthetic applications .

Applications in Pharmaceutical and Organic Chemistry

Pharmaceutical Intermediate

The compound’s structure aligns with motifs found in antimicrobial and antioxidant agents. For instance:

-

Hydroxyl groups contribute to radical-scavenging activity, a key mechanism in antioxidants.

-

Methoxycarbonyl groups enhance lipophilicity, potentially improving cell membrane permeability in drug candidates.

While direct pharmacological studies are absent, its utility as a synthetic intermediate is evident. It could serve as a building block for:

-

Nonsteroidal anti-inflammatory drugs (NSAIDs) via further functionalization.

-

Polymerizable monomers for biomedical materials.

Organic Synthesis

The dual reactivity of the carboxylic acid and ester groups enables diverse transformations:

-

Ester hydrolysis to yield dicarboxylic acids.

-

Nucleophilic acyl substitution for amide or anhydride formation.

-

Electrophilic aromatic substitution at the hydroxyl-bearing position.

These reactions position the compound as a versatile scaffold for synthesizing complex molecules .

First aid protocols emphasize immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .

Future Research Directions

Key gaps in current knowledge include:

-

Detailed pharmacokinetic profiles to assess bioavailability and metabolism.

-

Optimized synthetic routes to improve yield and scalability.

-

Structure-activity relationship (SAR) studies to explore therapeutic potential.

Collaboration between synthetic chemists and pharmacologists will be essential to unlock the compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume